Benzyl methyl malonate

Descripción general

Descripción

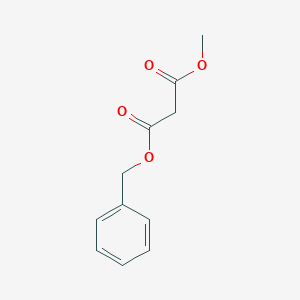

Benzyl methyl malonate is a chemical compound that is often used as an intermediate in organic synthesis. It is a derivative of malonic acid where one of the hydrogens has been replaced by a benzyl group and another by a methyl group. This compound is of interest due to its reactivity, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in synthetic chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of benzyl methyl malonate and its derivatives. For instance, the reaction of α-monosubstituted tert-butyl methyl malonate with benzoyl peroxide under phase-transfer catalysis conditions affords α,α-disubstituted products with high enantioselectivity, showcasing the utility of this methodology in synthesizing complex molecules such as mineralocorticoid receptor antagonists . Additionally, solvent-free alkylation of dimethyl malonate using benzyl alcohols catalyzed by an FeCl3/SiO2 mixture under microwave irradiation has been reported to produce benzylic derivatives of dimethyl malonate in high yields .

Molecular Structure Analysis

The molecular structure of benzyl methyl malonate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of diethyl 2-(4-methylbenzylidene)malonate was determined by NMR, mass spectroscopy, and X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzyl methyl malonate and its derivatives participate in various chemical reactions. For instance, the tandem reaction of 2-(2-(alkynyl)benzylidene)malonate with indole or imidazole derivatives leads to the formation of complex heterocyclic compounds . The nickel-catalyzed benzylic substitution of benzyl esters with malonates as a soft carbon nucleophile is another example of the reactivity of benzyl methyl malonate derivatives, providing a range of alkylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl methyl malonate derivatives are influenced by their molecular structure. For example, the introduction of methylthionation on benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives can control packing structures and molecular orientation, which is crucial for the performance of organic semiconductors . The compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can be studied using quantum chemical methods, as demonstrated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Aplicaciones Científicas De Investigación

- Pharmaceutical and Organic Synthesis

-

Malonic Ester Synthesis

- Summary of Application : Benzyl Methyl Malonate can be used in the malonic ester synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

- Methods of Application : The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

- Results or Outcomes : The outcome of using Benzyl Methyl Malonate in this synthesis would be the production of a substituted acetic acid .

-

Manufacture of Medicines

-

Chemical Synthesis

-

Cycloalkylcarboxylic Acid Synthesis

- Summary of Application : Benzyl Methyl Malonate can be used in intramolecular malonic ester synthesis when reacted with a dihalide . This reaction is also called the Perkin alicyclic synthesis .

- Results or Outcomes : The outcome of using Benzyl Methyl Malonate in this synthesis would be the production of a cycloalkylcarboxylic acid .

-

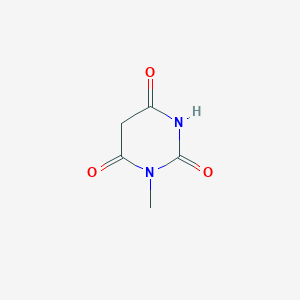

Synthesis of Barbiturates, Sedatives, and Anticonvulsants

Safety And Hazards

Benzyl methyl malonate should not be used in food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Propiedades

IUPAC Name |

3-O-benzyl 1-O-methyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUZDBFOEWAQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341299 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl methyl malonate | |

CAS RN |

52267-39-7 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.